N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide is an organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a fused bicyclic structure containing both benzene and dioxane rings, and an ethoxyacetamide group.
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biochemical pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide can be compared with other benzodioxane derivatives, such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Exhibits anti-inflammatory and anticancer activities.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-butanamide: Used in the synthesis of various pharmaceuticals .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C12H15NO4/c1-2-15-8-12(14)13-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) |
InChI Key |
IWAHYQHKYCNWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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